

# Preclinical Profile of Doramapimod (BIRB 796): An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Doramapimod** (also known as BIRB 796) is a potent and selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] As a key regulator of pro-inflammatory cytokine production, p38 MAPK is a critical target in the development of therapies for inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of **Doramapimod** in various animal models, summarizing key efficacy, pharmacokinetic, and toxicology data. Detailed experimental protocols for seminal studies and visualizations of relevant biological pathways and workflows are included to support further research and development efforts.

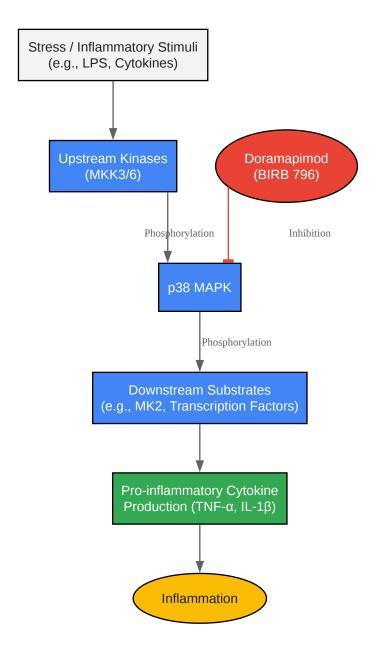
### **Mechanism of Action**

**Doramapimod** is a diaryl urea compound that binds to an allosteric site of p38 MAPK, inducing a conformational change that prevents the binding of ATP.[1][3][4][5][6] This non-competitive mechanism of inhibition contributes to its high affinity and slow dissociation rate, suggesting the potential for long-lasting pharmacological effects.[3][7] **Doramapimod** inhibits all four isoforms of p38 MAPK ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) with varying potency.[8][9]

The p38 MAPK signaling cascade is a major pathway in the cellular response to stress and inflammatory stimuli.[4][7] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are



central mediators of inflammation.[1][2][7] By inhibiting p38 MAPK, **Doramapimod** effectively suppresses the production of these key cytokines, forming the basis of its anti-inflammatory properties.[1][2][6]



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Figure 1: Doramapimod's Inhibition of the p38 MAPK Signaling Pathway

## In Vitro and In Vivo Efficacy

**Doramapimod** has demonstrated potent anti-inflammatory effects in a variety of in vitro and in vivo models.



## In Vitro Activity

**Doramapimod** inhibits p38 MAPK isoforms with IC50 values in the nanomolar range and exhibits a high binding affinity with a Kd of 0.1 nM in THP-1 cells.[8][9] It effectively suppresses the production of TNF- $\alpha$  in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and whole blood.

Parameter	Value	Cell System
ΙC50 (p38α)	38 nM	Cell-free assay
IC50 (p38β)	65 nM	Cell-free assay
IC50 (p38y)	200 nM	Cell-free assay
ΙC50 (ρ38δ)	520 nM	Cell-free assay
Kd (p38α)	0.1 nM	THP-1 cells
IC50 (LPS-induced TNFα)	21 nM	Human PBMCs
IC50 (LPS-induced TNFα)	960 nM	Human whole blood
Table 1: In Vitro Potency of Doramapimod[8][9]		

## In Vivo Efficacy in Animal Models

**Doramapimod** has shown efficacy in several animal models of inflammatory diseases.

In a mouse model of established collagen-induced arthritis, oral administration of **Doramapimod** demonstrated significant efficacy.[8]



Animal Model	Species/Strain	Dosing Regimen	Key Findings
Collagen-Induced Arthritis	Mouse	30 mg/kg, p.o.	Demonstrated efficacy in an established arthritis model.[8]
Adjuvant-Induced Arthritis	Rat	30 mg/kg, p.o., once daily for 14 days	Reduced paw swelling by 60% and joint inflammation scores by 55%.
Table 2: Efficacy of Doramapimod in Arthritis Animal Models			

**Doramapimod** effectively reduces the systemic inflammatory response to LPS in various species.

Animal Model	Species	Dosing Regimen	Key Findings
LPS-Induced Endotoxemia	Mouse	30 mg/kg	Inhibited 84% of TNF- α production.[8]
LPS-Induced Endotoxemia	Rat	1 mg/kg, i.v.	Reduced plasma TNF-α levels by 80%.
LPS-Induced Endotoxemia	Horse	0.5 mg/kg, i.v.	Significantly lower heart rates, rectal temperatures, and cytokine concentrations (TNF- $\alpha$ and IL-1 $\beta$ ).[1]
Table 3: Efficacy of Doramapimod in Endotoxemia Animal Models			



**Doramapimod** has also been evaluated in models of glaucoma and tuberculosis.

Animal Model	Species	Dosing Regimen	Key Findings
Experimental Glaucoma	Rat, Squirrel Monkey	Not specified	Showed neuroprotective effects.[7]
Mycobacterium tuberculosis Infection	Mouse (C57BL/6)	30 mg/kg, q.d., oral gavage	Reduced lung inflammation, granuloma formation, and pathology.[10]
Table 4: Efficacy of Doramapimod in Other Animal Models			

## **Pharmacokinetics**

Doramapimod exhibits good pharmacokinetic properties, including oral bioavailability.[8]



Species	Dose & Route	Cmax	AUC	Elimination
Mouse	30 mg/kg/day, p.o. (NOAEL)	~60 μg/mL	~440 μg⋅hr/mL	-
Rat	-	-	-	52.6% to 74.4% of the dose excreted in urine. [2]
Rabbit	-	-	-	70.0% to 78.8% of the dose excreted in urine. [2]
Monkey	-	-	-	70.0% to 78.8% of the dose excreted in urine. [2]
Table 5: Summary of Pharmacokinetic Parameters of Doramapimod in Different Species[2]				

# **Toxicology**

Toxicology studies have been conducted in mice, rats, and monkeys. The primary dose-limiting toxicity observed was acute neurotoxicity.[2]



Species	Study Duration	Doses	Key Findings	NOAEL
Mouse	3 months	Oral (gavage) ≥ 60 mg/kg/day	Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency).[2]	30 mg/kg/day
Rat	28 days	Oral dose of 100 mg/kg/day	Mortality.[2]	-
Rat	28 days	Oral dose ≥ 60 mg/kg	CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex).[2]	-
Rat (Juvenile)	Postnatal day 7 to 70	Up to 120 mg/kg/day (males) and 80 mg/kg/day (females)	Mortality, delayed sexual maturation, neurological and neurobehavioral impairment, decreased sperm count, decreased brain weight, and ocular histopathology. [2]	-
Dog	7 days	Not specified	Neurotoxicity (convulsions, tremors, ataxia). [11]	Exposure multiple at NOAEL for convulsions was

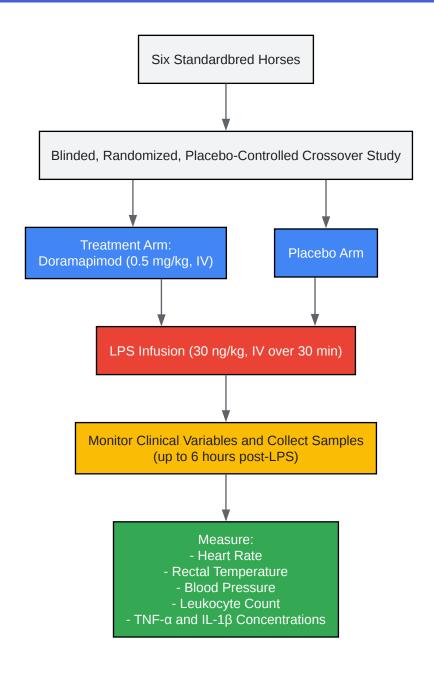


				2.6 based on Cmax.[11]
Monkey	52 weeks	Not specified	Repeat-dose toxicity studies conducted.[2]	Exposure multiple at NOAEL was 2.7- fold relative to the proposed clinical dose.[11]
Table 6:				
Summary of				
Toxicology				
Findings for				
Doramapimod				

# Experimental Protocols LPS-Induced Endotoxemia in Horses

This protocol describes a study to evaluate the anti-inflammatory effects of **Doramapimod** in a low-dose endotoxemia model in horses.[1]





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Figure 2: Experimental Workflow for LPS-Induced Endotoxemia in Horses

#### Procedure:

- Animals: Six healthy Standardbred horses were used in the study.[1]
- Study Design: A blinded, randomized, placebo-controlled crossover design was employed.[1]



- Treatment: Horses received either **Doramapimod** (0.5 mg/kg) dissolved in (2-hydroxypropyl)
   β-cyclodextrin administered intravenously over approximately 2 minutes, or a placebo.[1]
- LPS Challenge: Immediately following treatment, horses were infused with LPS at a dose of 30 ng/kg intravenously over 30 minutes.[1]
- Monitoring and Sampling: Clinical variables (heart rate, rectal temperature, noninvasive blood pressure), leukocyte count, and concentrations of TNF-α and IL-1β were measured at multiple time points up to 6 hours post-LPS infusion.[1]

## Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. While a specific protocol for **Doramapimod** in this model is not detailed in the search results, a general protocol for inducing CIA in susceptible mouse strains like DBA/1 is provided.

#### Procedure:

- Animals: DBA/1 mice, which are highly susceptible to CIA, are commonly used.[12][13][14]
- Immunization: An emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared. Mice are immunized via intradermal injection at the base of the tail.[12][13][15]
- Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[12][13]
- Arthritis Development: Arthritis usually develops 28-35 days after the first immunization.[12]
   [13]
- Synchronization (Optional): To synchronize the onset of arthritis, a low dose of LPS can be injected intraperitoneally 3-5 days before the desired onset.[12][13]
- Assessment: The severity of arthritis is typically assessed by visual scoring of paw swelling and inflammation. Histological analysis of the joints can also be performed.





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Figure 3: Logical Relationship of **Doramapimod**'s Mechanism of Action

## Conclusion

The preclinical data for **Doramapimod** strongly support its potential as a therapeutic agent for inflammatory diseases. Its potent inhibition of p38 MAPK translates to significant anti-inflammatory effects in a range of animal models. The favorable pharmacokinetic profile, including oral bioavailability, further enhances its drug-like properties. While neurotoxicity was identified as a dose-limiting factor in toxicology studies, a therapeutic window appears to exist. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of **Doramapimod** in human inflammatory conditions.

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